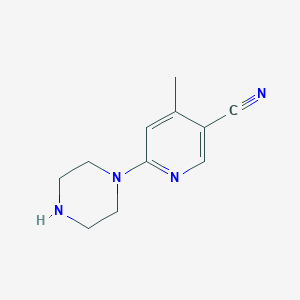![molecular formula C12H11N3O3S B11788106 2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)
2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-オキソ-2-(チオフェン-2-イル)-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)酢酸は、チオフェン環とピラゾロ[1,5-a]ピラジンコアを含む独特の構造を特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
2-(4-オキソ-2-(チオフェン-2-イル)-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)酢酸の合成は、通常、容易に入手可能な前駆体から始めて、複数の段階を伴います。重要なステップには、ピラゾロ[1,5-a]ピラジンコアの形成、続いてチオフェン環と酢酸部分の導入が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。
工業生産方法
この化合物の工業生産には、連続フローリアクターまたはバッチプロセスを使用した大規模合成が含まれる場合があります。方法の選択は、コスト、スケーラビリティ、環境への影響などの要因によって異なります。反応条件と精製技術の最適化は、最終製品の品質と一貫性を確保するために不可欠です。
化学反応の分析
反応の種類
2-(4-オキソ-2-(チオフェン-2-イル)-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)酢酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 官能基をより高い酸化状態に変換します。
還元: 水素の付加または酸素の除去。
置換: ある官能基を別の官能基に置き換えます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン)などがあります。温度、pH、溶媒の選択などの反応条件は、目的の変換を実現するために注意深く制御されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
2-(4-オキソ-2-(チオフェン-2-イル)-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)酢酸は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブまたは阻害剤としての可能性が調査されています。
医学: さまざまな病気の治療における治療の可能性が探求されています。
産業: 新しい材料と化学プロセスの開発に利用されています。
科学的研究の応用
2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(4-オキソ-2-(チオフェン-2-イル)-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)酢酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。これらの相互作用は、生物学的プロセスを調節し、さまざまな効果をもたらす可能性があります。その結合親和性、選択性、および下流シグナル伝達経路に関する詳細な研究は、その可能性を完全に理解するために不可欠です。
類似化合物の比較
類似化合物
- 2-(4-オキソ-2-(チオフェン-2-イル)-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)プロパン酸
- 2-(4-オキソ-2-(チオフェン-2-イル)-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)ブタン酸
独自性
類似の化合物と比較して、2-(4-オキソ-2-(チオフェン-2-イル)-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)酢酸は、より高い安定性、特定の結合親和性、または明確な反応性などの独自の特性を示す可能性があります。これらの特性は、研究と産業におけるさまざまな用途に役立つ化合物となります。
類似化合物との比較
Similar Compounds
- 2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid
- 2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)butanoic acid
Uniqueness
Compared to similar compounds, 2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid may exhibit unique properties such as higher stability, specific binding affinity, or distinct reactivity. These characteristics make it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H11N3O3S |
|---|---|
分子量 |
277.30 g/mol |
IUPAC名 |
2-(4-oxo-2-thiophen-2-yl-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C12H11N3O3S/c16-11(17)7-14-3-4-15-9(12(14)18)6-8(13-15)10-2-1-5-19-10/h1-2,5-6H,3-4,7H2,(H,16,17) |
InChIキー |
GYGHKWVUBSEPEV-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CC(=N2)C3=CC=CS3)C(=O)N1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


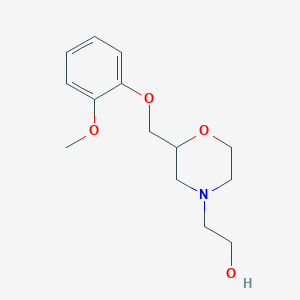
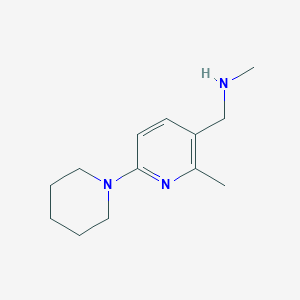




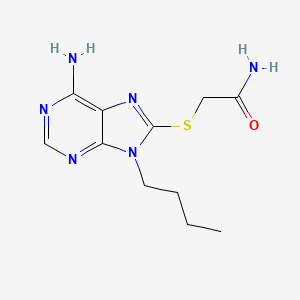

![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
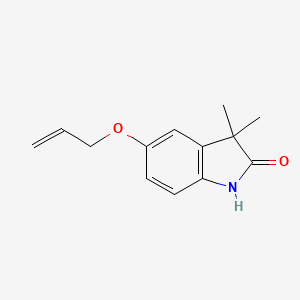
![6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)

![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
